molecular formula C26H38N2O10 B607319 endo-BCN-PEG4-NHS ester CAS No. 1807501-86-5

endo-BCN-PEG4-NHS ester

Cat. No. B607319
CAS RN: 1807501-86-5
M. Wt: 538.59
InChI Key: MFQCOKMBYCIQEJ-UHFFFAOYSA-N
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Description

Endo-BCN-PEG4-NHS ester is a PEG-based PROTAC linker . It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

Endo-BCN-PEG4-NHS ester is used in the synthesis of PROTACs . The NHS ester group in the compound can react with primary amines (-NH2) to form amide bonds . The BCN group enables copper-free click chemistry with azide-tagged biomolecules .


Molecular Structure Analysis

The molecular formula of endo-BCN-PEG4-NHS ester is C26H38N2O10 . It has a molecular weight of 538.6 g/mol . The compound contains a total of 78 bonds, including 40 non-H bonds, 5 multiple bonds, 20 rotatable bonds, 4 double bonds, and 1 triple bond .


Chemical Reactions Analysis

The NHS ester group in endo-BCN-PEG4-NHS ester can react with primary amines (-NH2) to form amide bonds . The BCN group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules .


Physical And Chemical Properties Analysis

Endo-BCN-PEG4-NHS ester has a molecular weight of 538.6 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has one hydrogen bond donor and ten hydrogen bond acceptors . The compound has a topological polar surface area of 139 Ų .

Scientific Research Applications

Protein Labeling

“endo-BCN-PEG4-NHS ester” can be used to label the primary amines (-NH2) of proteins . This is particularly useful in studying protein function, interactions, and localization.

Oligonucleotide Labeling

This compound can also be used to label amine-modified oligonucleotides . This allows for the tracking and studying of these molecules in various biological systems.

Molecule Labeling

In addition to proteins and oligonucleotides, “endo-BCN-PEG4-NHS ester” can be used to label other amine-containing molecules . This broadens its application in the field of molecular biology.

Click Chemistry

The BCN group in “endo-BCN-PEG4-NHS ester” enables copper-free click chemistry with azide-tagged biomolecules . This is a powerful tool for creating complex molecules from simpler ones, and is widely used in drug discovery and materials science.

Increasing Solubility

The hydrophilic PEG spacer in “endo-BCN-PEG4-NHS ester” increases solubility in aqueous media . This property is crucial in biological applications where water solubility is often a limiting factor.

Development of Bispecific Antibodies

“endo-BCN-PEG4-NHS ester” has been used in the generation of bispecific antibodies by functionalized Poly-ADP-Ribose Polymers . These antibodies have the ability to bind two different antigens, increasing their therapeutic potential.

Cancer Imaging

This compound has been used in the development and evaluation of a peptide heterodimeric tracer targeting CXCR4 and Integrin αvβ3 for pancreatic cancer imaging . This application is crucial in the early detection and treatment of cancer.

Mechanism of Action

Target of Action

The primary targets of endo-BCN-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

endo-BCN-PEG4-NHS ester interacts with its targets through a process known as copper-free click chemistry . Specifically, the BCN group in the compound enables a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules . This reaction results in the formation of a stable covalent bond between the endo-BCN-PEG4-NHS ester and the azide-tagged molecule, effectively labeling the target molecule.

Biochemical Pathways

The biochemical pathways affected by endo-BCN-PEG4-NHS ester primarily involve the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By labeling specific proteins, endo-BCN-PEG4-NHS ester can influence the degradation of these proteins, thereby affecting the associated biochemical pathways and their downstream effects .

Pharmacokinetics

The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of endo-BCN-PEG4-NHS ester’s action primarily involve the selective labeling and subsequent degradation of target proteins . This can influence various cellular processes, including protein synthesis and signal transduction. For example, the compound has been used in the development of bispecific antibodies and in the imaging of pancreatic cancer .

Future Directions

Endo-BCN-PEG4-NHS ester is a promising compound in the field of drug delivery and targeted therapy due to its role in the synthesis of PROTACs . Its ability to undergo click chemistry reactions without the need for copper makes it a valuable tool in bioconjugation applications .

Relevant Papers The paper by Yaqun Jiang et al. discusses the development and evaluation of a peptide heterodimeric tracer targeting CXCR4 and Integrin αvβ3 for pancreatic cancer imaging . Another paper by H. S. Kim and Y. Zhang discusses the generation of bispecific antibodies by functionalized poly-ADP-ribose polymers .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCOKMBYCIQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-BCN-PEG4-NHS ester

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